molecular formula C12H12BrNO2 B2853589 2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one CAS No. 57641-98-2

2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one

Cat. No.: B2853589
CAS No.: 57641-98-2
M. Wt: 282.137
InChI Key: OZNLOKJCYMXMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one (CAS 57641-98-2) is a brominated indole derivative supplied for advanced chemical and pharmaceutical research. This compound features the indole scaffold, a structure of high significance in medicinal chemistry due to its presence in numerous biologically active molecules and its versatility in drug design . Indole derivatives are known to interact with a wide array of biological targets and are extensively explored for developing therapeutics with anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic activities . The specific bromo-ketone functional group in this molecule makes it a valuable synthetic intermediate, or building block, for the preparation of more complex compounds for research purposes. Researchers should note that this product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Please refer to the Safety Data Sheet (SDS) before handling. This compound is classified as harmful and an irritant, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) and engineering controls, such as use in a well-ventilated area, are required .

Properties

IUPAC Name

2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-7(13)12(15)10-6-14-11-4-3-8(16-2)5-9(10)11/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNLOKJCYMXMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CNC2=C1C=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one typically involves the bromination of 1-(5-methoxy-1H-indol-3-yl)propan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time more precisely. The use of automated systems can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position of the ketone undergoes nucleophilic substitution with amines, thiols, and other nucleophiles.

Reaction TypeConditionsReagentsProductYieldSource
Amine substitutionDMF, 70°C, K₂CO₃, TBAIBenzoxazolone derivativesIndole-fused heterocycles60–85%
Thiol substitutionMethanol, rt, triethylamineThiophenol2-(Phenylthio)-1-(5-methoxyindol-3-yl)propan-1-one72%

Mechanistic Insight : The reaction proceeds via an SN2 pathway, where the nucleophile attacks the electrophilic β-carbon, displacing bromide. Steric hindrance from the indole ring influences reaction rates .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C and C–N bond formation.

Suzuki-Miyaura Coupling

SubstrateCatalyst SystemConditionsProductYieldSource
Arylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C2-Aryl-1-(5-methoxyindol-3-yl)propan-1-one65–78%

Key Finding : Electron-deficient boronic acids exhibit higher reactivity due to enhanced transmetallation efficiency.

Buchwald-Hartwig Amination

AmineCatalystConditionsProductYieldSource
4-ChlorophenethylaminePd₂(dba)₃, XantphosToluene, 100°C2-(Phenethylamino)-1-(5-methoxyindol-3-yl)propan-1-one68%

Friedel-Crafts Alkylation

The ketone group facilitates electrophilic aromatic substitution with electron-rich arenes.

AreneCatalystConditionsProductYieldSource
5-MethoxyindoleFeCl₃, Pd(OAc)₂MeOH, 60°C3-(5-Methoxyindol-3-yl)-1-(2-nitrophenyl)propan-1-one72%

Mechanism : The ketone acts as an electrophile, activated by Lewis acids, forming a carbocation intermediate that reacts with indole at the C3 position .

Reduction Reactions

The ketone group is reduced to a secondary alcohol under mild conditions.

Reducing AgentConditionsProductYieldSource
NaBH₄MeOH, 0°C to rt2-Bromo-1-(5-methoxyindol-3-yl)propan-1-ol89%
LiAlH₄THF, reflux2-Bromo-1-(5-methoxyindol-3-yl)propan-1-ol92%

Note : Over-reduction of the bromide is avoided by using NaBH₄ at low temperatures.

Cyclization Reactions

Intramolecular cyclization forms indole-fused heterocycles, critical in medicinal chemistry.

BaseConditionsProductYieldSource
DBUDMF, 120°CPyrido[4,3-b]indole derivatives75%

Application : These products exhibit neuroactive properties, making them candidates for antidepressant development .

Comparative Reactivity Analysis

The bromine atom’s position and electronic environment dictate reaction outcomes:

Reaction TypeReactivity TrendKey Factor
Nucleophilic Substitution2° bromide > 1° bromideSteric accessibility
Cross-CouplingElectron-withdrawing groups enhance ratesTransmetallation efficiency
Friedel-CraftsElectron-rich arenes > electron-poor arenesElectrophilicity of ketone

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one generally involves the bromination of indole derivatives followed by acylation processes. The compound's structure features a bromine atom, which can enhance its reactivity and biological activity. The presence of the methoxy group on the indole moiety contributes to its lipophilicity and potential interaction with biological targets.

Anticancer Activity

One of the most notable applications of this compound is its anticancer properties. Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that indole derivatives can inhibit the growth of prostate cancer cells, with specific compounds demonstrating IC50 values in the low micromolar range, indicating potent activity .

Table 1: Anticancer Activity of Related Indole Derivatives

CompoundCell LineIC50 (µM)
2-Bromo-1-(5-methoxy-indole)Prostate PC37.8
Chalcone-based benzofuranProstate PC311.4
Non-substituted indoleCervical HeLa22.5

These findings suggest that modifications to the indole structure can significantly influence anticancer activity, making it a promising area for further research.

Neuropharmacological Potential

The compound has also been studied for its neuropharmacological effects. Indole derivatives are known to interact with serotonin receptors, which could lead to potential applications in treating mood disorders and anxiety . The methoxy group may enhance binding affinity to these receptors, warranting further investigation into its psychotropic properties.

Drug Design and Development

The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to serve as a precursor for synthesizing more complex molecules can facilitate the design of new pharmacological agents targeting specific diseases .

Structure-Activity Relationship Studies

Investigating the structure-activity relationships (SAR) of this compound can provide insights into how modifications affect biological activity. Such studies are crucial in optimizing lead compounds for enhanced efficacy and reduced toxicity.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Screening
In a study evaluating various indole derivatives for anticancer activity, 2-bromo derivatives were found to exhibit superior cytotoxicity against prostate cancer cell lines compared to their non-brominated counterparts . This suggests that bromination may play a critical role in enhancing therapeutic efficacy.

Case Study 2: Neuropharmacological Assessment
Research assessing the interaction of indole derivatives with serotonin receptors indicated that compounds similar to 2-bromo-1-(5-methoxy-indole) could modulate serotonergic signaling pathways, suggesting potential applications in treating depression and anxiety disorders .

Mechanism of Action

The mechanism of action of 2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards its molecular targets. The indole moiety is known to interact with various biological pathways, including those involved in cell signaling and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives of Bromoindole Ketones

Several sulfonamide-substituted analogs share structural similarities with the target compound. These derivatives are synthesized via sulfonylation of the indole nitrogen, altering pharmacological properties:

Compound Name Substituent on Indole-N Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Features
2e 4-Iodobenzenesulfonyl 40 189.0–190.0 Not reported High melting point, iodine substituent enhances steric bulk
2f Naphthalene-1-sulfonyl 38 135.0–137.0 Not reported Lower melting point due to planar naphthalene group
2g 4-Methoxybenzenesulfonyl 35 173–176 Not reported Methoxy group introduces polarity
2h 5-Bromothiophene-2-sulfonyl 30 151.0–152.0 Not reported Bromothiophene enhances electrophilicity

Key Observations :

  • Yields for these derivatives are moderate (30–40%), likely due to steric hindrance during sulfonylation .
  • Melting points correlate with substituent bulkiness and planarity (e.g., naphthalene in 2f reduces packing efficiency).

Phenylsulfonyl-Substituted Analog

The compound 2-bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one (CAS: Not provided) differs by a phenylsulfonyl group on the indole nitrogen. Key features include:

  • Synthesis : 91% yield using phenyltrimethylammonium tribromide (PTT) in THF .
  • Crystallography: Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.75 Å, b = 10.99 Å, c = 17.58 Å, β = 99.23°. The phenyl ring forms an 89.78° dihedral angle with the indole core, influencing molecular packing .

Methyl-Substituted Derivatives

3-Bromo-1-(5-methoxy-1H-indol-3-yl)-2-methylpropan-1-one (CAS: 1134334-73-8)
  • Structure: A methyl branch at the α-carbon of the propanone chain.
  • Molecular Formula: C₁₃H₁₄BrNO₂ (MW: 296.16 g/mol) .
  • Impact : Steric hindrance from the methyl group may reduce reactivity in nucleophilic substitutions but improve metabolic stability.
3-Bromo-1-(6-methoxy-1-methyl-1H-indol-3-yl)-2-methylpropan-1-one (CAS: Not provided)
  • Structure : 6-Methoxy and 1-methyl substitutions on the indole ring.
  • Molecular Formula: C₁₄H₁₆BrNO₂ (MW: 310.19 g/mol) .
  • Impact : Methoxy positional isomerism (6- vs. 5-) alters electronic properties and binding affinity to biological targets.

Hydroxy- and Dimethyl-Substituted Analog

1-(5-Bromo-1H-indol-3-yl)-3-hydroxy-2,2-dimethyl-propan-1-one (CAS: 2891599-71-4) features:

  • Hydroxy Group : Introduces hydrogen-bonding capability, enhancing solubility.

Melting Points and Solubility

  • Melting points vary widely (135–190°C), influenced by substituent bulk and crystallinity.
  • Polar groups (e.g., methoxy, hydroxy) improve aqueous solubility, while aromatic sulfonyl groups enhance lipid solubility .

Biological Activity

2-Bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16BrNO2C_{14}H_{16}BrNO_2 with a molecular weight of approximately 310.19 g/mol. The compound features a bromine atom, a methoxy group, and an indole moiety, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds containing bromine in their structure often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar indole derivatives with bromine substitutions demonstrate significant activity against various pathogens, including Staphylococcus aureus and Candida albicans. In particular, the introduction of a bromine atom can lead to a notable decrease in the minimum inhibitory concentration (MIC), enhancing efficacy against resistant strains .

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus0.98
Candida albicans15.6

Anticancer Activity

The indole framework is well-known for its anticancer properties. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. For example, studies involving related indole derivatives have shown that they can inhibit cell proliferation and induce cell cycle arrest in melanoma cells through mechanisms involving mitochondrial dysfunction and modulation of key cell cycle proteins .

Synthesis Methods

The synthesis of this compound typically involves bromination reactions of indole derivatives followed by acylation processes. These synthetic routes are crucial for producing the compound in sufficient yields for biological testing.

Case Studies and Research Findings

Several studies have highlighted the biological activities of indole derivatives:

  • Antimicrobial Evaluation : A study demonstrated that the introduction of bromine into indole structures significantly improved antimicrobial efficacy against Staphylococcus aureus, with MIC values dropping dramatically compared to non-brominated counterparts .
  • Anticancer Mechanisms : Research on related compounds has indicated that they can trigger apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways, leading to cell death .
  • Comparative Studies : Comparative analyses with other halogenated compounds have shown that brominated indoles generally exhibit superior activity against both bacterial and fungal pathogens due to their enhanced reactivity and ability to interact with biological targets effectively .

Q & A

What are the critical considerations for optimizing the synthesis of 2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one to achieve high yield and purity?

Answer:
Synthesis optimization requires precise control of reaction conditions. Key steps include:

  • Bromination: Electrophilic substitution at the indole C3 position often uses bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under inert atmospheres to avoid side reactions .
  • Carbonyl Introduction: Friedel-Crafts acylation with propanoyl chloride or similar reagents, catalyzed by Lewis acids (e.g., AlCl₃), must balance reactivity and temperature to prevent over-acylation .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is essential to isolate the product from unreacted indole precursors or brominated byproducts .

How can X-ray crystallography and spectroscopic methods resolve structural ambiguities in this compound derivatives?

Answer:

  • X-ray Crystallography: Determines precise bond angles (e.g., dihedral angles between indole and phenylsulfonyl groups) and confirms bromine positioning. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 8.75 Å, b = 10.99 Å, c = 17.58 Å) validate molecular geometry .
  • Spectroscopy:
    • ¹H/¹³C NMR: Methoxy (-OCH₃) protons resonate at δ ~3.8–4.0 ppm, while indole NH protons appear as broad singlets (~δ 10–12 ppm) .
    • FTIR: Carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and indole ring vibrations at ~1450–1600 cm⁻¹ .

What methodologies are effective for analyzing the biological activity of this compound in anticancer or antimicrobial studies?

Answer:

  • In Vitro Assays:
    • Anticancer: MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Structural analogs with bromine at C3 show higher activity due to enhanced electrophilicity .
    • Antimicrobial: Disk diffusion or broth microdilution against Staphylococcus aureus or E. coli. Brominated indoles often disrupt bacterial membrane integrity .
  • SAR Studies: Compare with analogs lacking bromine or methoxy groups. For example, 5-methoxy substitution enhances lipophilicity and target binding .

How can researchers address contradictory data in biological activity assays for brominated indole derivatives?

Answer:

  • Experimental Replication: Standardize protocols (e.g., cell passage number, solvent controls) to minimize variability .
  • Structural Confirmation: Re-characterize compounds via LC-MS or HRMS to rule out degradation or impurities .
  • Dose-Response Analysis: Use multiple concentrations to identify non-linear effects. For example, cytotoxicity at high doses may mask specific activity at lower concentrations .

What computational approaches are used to predict the reactivity and binding affinity of this compound?

Answer:

  • Molecular Docking: Simulate interactions with targets like 5-HT₆ receptors or cytochrome P450 enzymes. Bromine and methoxy groups contribute to hydrophobic and hydrogen-bonding interactions .
  • DFT Calculations: Analyze electron density maps to predict sites for nucleophilic substitution (e.g., bromine displacement by amines) .
  • ADMET Prediction: Tools like SwissADME assess bioavailability, highlighting the compound’s moderate solubility due to the methoxy group .

What strategies enable selective functionalization of the indole ring in this compound?

Answer:

  • Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to shield the indole NH during bromination or acylation .
  • Directed Metalation: Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at C5 or C7 positions .
  • Nucleophilic Substitution: Replace bromine with amines or thiols under SN₂ conditions (e.g., K₂CO₃ in DMSO at 60°C) .

How does the crystal packing of this compound influence its physicochemical properties?

Answer:

  • Intermolecular Interactions: Weak C–H⋯O hydrogen bonds form chains along the b-axis, while π-π stacking between indole rings enhances thermal stability (decomposition >250°C) .
  • Solubility: Layered packing reduces solubility in polar solvents, necessitating co-solvents (e.g., DMSO-water mixtures) for biological testing .

What are the best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage: Keep in amber vials under inert gas (N₂ or Ar) at –20°C to prevent bromine loss or oxidation .
  • Handling: Use anhydrous conditions (glovebox) for reactions, as moisture may hydrolyze the carbonyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.